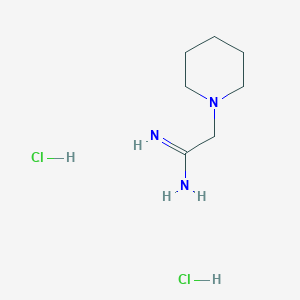

2-(Piperidin-1-yl)ethanimidamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(Piperidin-1-yl)ethanimidamide dihydrochloride typically involves the reaction of piperidine with ethanimidamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-(Piperidin-1-yl)ethanimidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Inhibition of Enzymes

One of the prominent applications of 2-(Piperidin-1-yl)ethanimidamide dihydrochloride is its role as an inhibitor of specific enzymes. For instance, derivatives of piperidinyl compounds have shown potential as inhibitors of butyrylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. A study reported that certain piperidine derivatives exhibit significant selectivity for butyrylcholinesterase over acetylcholinesterase, with an IC50 value indicating effective inhibition at low concentrations .

1.2. Anti-inflammatory Properties

Research indicates that piperidine derivatives can act as soluble epoxide hydrolase inhibitors, which are implicated in pain and inflammatory responses. Compounds similar to this compound have been studied for their anti-inflammatory activities, suggesting potential therapeutic uses in managing chronic pain and inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the amidation of piperidine derivatives with appropriate coupling reagents. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the molecular structure and purity of the synthesized compounds . The compound's physical properties, including melting point and solubility, are also critical for assessing its viability in pharmaceutical applications.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism by which this compound interacts with enzymes or receptors, providing insights into its potential efficacy as a therapeutic agent . Computational analyses reveal the stability of complexes formed between the compound and target proteins, indicating favorable interactions that could lead to effective inhibition.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of piperidine derivatives, including this compound:

Wirkmechanismus

The mechanism of action of 2-(Piperidin-1-yl)ethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-(Piperidin-1-yl)ethanimidamide dihydrochloride can be compared with other similar compounds, such as:

2-(Piperidin-1-yl)ethanamine dihydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

2-(Piperidin-1-yl)ethene-1,1-diamine dihydrochloride: Another structurally related compound with unique properties and applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activity, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

2-(Piperidin-1-yl)ethanimidamide dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of piperidine with ethanimidamide in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt. The chemical structure can be represented as follows:

This structure allows for various chemical modifications that can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, which can lead to significant biological effects. Key mechanisms include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways related to mood and stress response.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially impacting metabolic pathways and inflammatory responses .

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies have suggested that the compound may inhibit inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory properties .

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential neuroprotective effects, particularly in stress-related disorders .

- Antimicrobial Activity : Preliminary data indicate that it may possess antimicrobial properties, although further research is needed to establish this definitively.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Stress Response Modulation : A study explored how iNOS inhibition in the medial prefrontal cortex (mPFC) affects stress responses. The findings indicated that this compound could play a role in modulating stress-related behaviors through its action on local endocannabinoid systems .

- Inflammatory Response : Research demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, indicating potential applications in inflammatory diseases .

- Pharmacokinetics : A pharmacokinetic study showed favorable absorption characteristics with an oral bioavailability of approximately 31.8%, suggesting that it could be effectively administered orally for therapeutic purposes .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-(Piperidin-1-yl)ethanamine dihydrochloride | Moderate | Neurotransmitter modulation |

| 2-(Piperidin-1-yl)ethene-1,1-diamine dihydrochloride | High | Antimicrobial properties |

The differences in functional groups between these compounds can significantly influence their biological activities and therapeutic potentials.

Eigenschaften

IUPAC Name |

2-piperidin-1-ylethanimidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3.2ClH/c8-7(9)6-10-4-2-1-3-5-10;;/h1-6H2,(H3,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKJLUSQBWYVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.